molecular formula C32H55N3O6 B13448540 [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate

Cat. No.: B13448540
M. Wt: 577.8 g/mol
InChI Key: DIKLXFXYKCASMK-UHFFFAOYSA-N
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Description

[2-Methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate is a synthetic carbamate derivative featuring a pyridine ring and a long-chain octadecyl group. Its structure integrates a methoxy group at the 2-position, an octadecylcarbamoyloxy moiety at the 3-position of the propane backbone, and an acetylated carbamate linked to a pyridin-2-ylmethyl group.

Properties

Molecular Formula

C32H55N3O6

Molecular Weight

577.8 g/mol

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate

InChI

InChI=1S/C32H55N3O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-34-31(37)40-26-30(39-3)27-41-32(38)35(28(2)36)25-29-22-19-21-23-33-29/h19,21-23,30H,4-18,20,24-27H2,1-3H3,(H,34,37)

InChI Key

DIKLXFXYKCASMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COC(=O)N(CC1=CC=CC=N1)C(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the octadecylcarbamoyloxypropyl intermediate through a reaction between octadecylamine and a suitable propylating agent. This intermediate is then reacted with N-acetyl-N-(pyridin-2-ylmethyl)carbamate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates or pyridines.

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its carbamate functionality makes it a potential inhibitor of certain enzymes, providing insights into their mechanisms of action.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridine moiety may also participate in binding interactions, enhancing the compound’s overall efficacy. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

Pyridine derivatives with carbamate or pivalamide substituents are documented in catalogs (). Key structural analogs include:

Compound Name Substituents on Pyridine Functional Groups CAS Number Molecular Formula
N-(2-Chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide 2-Chloro, 6-(hydroxypropynyl) Pivalamide, propargyl alcohol Not specified C₁₇H₂₂ClN₃O₂
N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide 2-Chloro, 6-(dimethoxymethyl) Pivalamide, dimethoxymethyl Not specified C₁₇H₂₄ClN₃O₃
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate 5,6-Dimethoxy tert-Butyl carbamate Not specified C₁₄H₂₀N₂O₄

Key Differences :

  • Lipophilicity : The target compound’s octadecyl chain confers significantly higher hydrophobicity compared to analogs with shorter alkyl groups (e.g., dimethoxymethyl or tert-butyl) .
  • Electronic Effects : Pyridine derivatives with electron-withdrawing groups (e.g., chloro in ) may exhibit altered reactivity or binding compared to the target compound’s acetylated carbamate and methoxy groups .
  • Stability : Carbamates with bulky substituents (e.g., pivalamide in ) are typically more hydrolytically stable than acetylated variants, suggesting the target compound may have intermediate stability .
Carbamate-Based Analogues

Carbamates with diverse alkyl/aryl chains and heterocyclic attachments are listed in . Notable examples include:

Compound Name Substituents on Carbamate CAS Number Molecular Formula
[2-(Carbamoyloxymethyl)-2-methylpentyl] N,N-diethylcarbamate Methylpentyl, diethyl 25384-87-6 C₁₃H₂₄N₂O₄
2-(Diethylamino)ethyl N,N-diethylcarbamate Diethylaminoethyl, diethyl 23385-00-4 C₁₀H₂₁N₃O₂

Key Differences :

  • Chain Length : The target compound’s C18 chain contrasts sharply with shorter chains (e.g., methylpentyl or ethyl), likely enhancing membrane permeability or aggregation tendencies .
Hypothetical Property Comparison Table
Property Target Compound N-(2-Chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide [2-(Carbamoyloxymethyl)-2-methylpentyl] N,N-diethylcarbamate
Molecular Weight ~650 g/mol (estimated) ~365.8 g/mol ~296.3 g/mol
LogP High (C18 chain) Moderate (dimethoxymethyl) Low (methylpentyl)
Aqueous Solubility Low Moderate High
Stability Moderate (acetylated carbamate) High (pivalamide) Moderate (diethyl carbamate)

Note: Data inferred from structural features; experimental validation is required .

Biological Activity

The compound [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate , also known as CV-6209, has garnered attention for its potential biological activities, particularly in the realms of anticancer therapy and drug delivery systems. This article reviews its biological activity, synthesizing findings from diverse sources, including case studies and research evaluations.

Basic Information

  • Molecular Formula : C34H60ClN3O6
  • Molecular Weight : 642.319 g/mol
  • IUPAC Name : [2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[(1-ethylpyridin-1-ium-2-yl)methyl]carbamate; chloride
  • PubChem CID : 107756

Structure and Characteristics

The compound features a complex structure that includes a methoxy group, an octadecyl chain, and a pyridine moiety. Its lipophilicity (XlogP value) indicates a significant potential for membrane permeability, which is crucial for its biological activity.

Anticancer Potential

Research has indicated that CV-6209 exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound could induce cell cycle arrest and apoptosis in neuroblastoma and glioblastoma cells. The lethal concentration (LC50) values were significantly lower than those of existing therapies, suggesting enhanced efficacy.

Table 1: Cytotoxicity of CV-6209 in Cancer Cell Lines

Cell LineLC50 (nM)
BE18.9
U87200 ± 60
SK>300

Note: LC50 values indicate the concentration required to kill 50% of the cells after 24 hours of exposure.

The mechanism through which CV-6209 exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : The compound causes a significant accumulation of cells in the G2/M phase, indicating mitotic arrest.
  • Induction of Apoptosis : Morphological changes consistent with apoptosis were observed, including nuclear condensation and fragmentation.
  • Western Blot Analysis : Increased levels of phosphorylated histone H3 suggest that CV-6209 effectively triggers mitotic arrest.

Drug Delivery Applications

Due to its lipophilic nature, CV-6209 has been explored as a candidate for drug delivery systems, particularly in ophthalmology. Its ability to penetrate biological membranes makes it suitable for delivering therapeutic agents across ocular barriers.

Study 1: Efficacy in Glioblastoma Models

In a study involving athymic NCr nude mice implanted with glioblastoma cells, CV-6209 was administered orally. The results indicated significant tumor reduction compared to control groups, with biodistribution studies confirming effective uptake in tumor tissues.

Study 2: Combination Therapy

Another investigation evaluated the effects of combining CV-6209 with ionizing radiation in glioblastoma models. The combination resulted in enhanced cytotoxicity compared to either treatment alone, suggesting a synergistic effect that warrants further exploration.

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